Sodium Urate

Urate solubility Physicochemical characterization Crystallization thermodynamics

Reproducible NLRP3 inflammasome research demands a validated particulate activator with consistent crystal morphology-generic urate salts introduce unacceptable variability in IL-1β output. Sodium Urate (CAS 1198-77-2) is the reference standard MSU crystal preparation, exhibiting the pH-dependent solubility minimum at pH 7.7 (37°C) that underpins physiologically relevant crystallization and inflammasome activation. • ≥98% purity with characterized needle-like crystal morphology (87-127 μm) ensures dose-dependent IL-1β production across THP-1, BMDM, and primary monocyte assays. • Each lot functionally validated for NLRP3/caspase-1/IL-1β axis activation; supported by solubility specification of 25 mg/mL in 1 M NaOH. • Long-term storage at -20°C under desiccation; shipped at ambient temperature for supply chain efficiency.

Molecular Formula C5H3N4NaO3
Molecular Weight 190.09 g/mol
CAS No. 1198-77-2
Cat. No. B075388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium Urate
CAS1198-77-2
Synonyms2,6,8-Trihydroxypurine
Acid Urate, Ammonium
Acid Urate, Sodium
Acid, Uric
Ammonium Acid Urate
Monohydrate, Monosodium Urate
Monohydrate, Sodium Urate
Monosodium Urate
Monosodium Urate Monohydrate
Potassium Urate
Sodium Acid Urate
Sodium Acid Urate Monohydrate
Sodium Urate
Sodium Urate Monohydrate
Trioxopurine
Urate
Urate Monohydrate, Monosodium
Urate Monohydrate, Sodium
Urate, Ammonium Acid
Urate, Monosodium
Urate, Potassium
Urate, Sodium
Urate, Sodium Acid
Uric Acid
Molecular FormulaC5H3N4NaO3
Molecular Weight190.09 g/mol
Structural Identifiers
SMILESC12=C(NC(=O)NC1=O)N=C(N2)[O-].[Na+]
InChIInChI=1S/C5H4N4O3.Na/c10-3-1-2(7-4(11)6-1)8-5(12)9-3;/h(H4,6,7,8,9,10,11,12);/q;+1/p-1
InChIKeyNAFSTSRULRIERK-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceA crystalline solid

Sodium Urate Product Specifications & Differentiation


Sodium Urate (CAS 1198-77-2), also known as monosodium urate (MSU) or uric acid sodium salt, is the sodium salt form of uric acid with the molecular formula C5H3N4NaO3 and a molecular weight of 190.09 g/mol [1]. As the primary pathogenic crystal responsible for gouty arthritis, this compound is characterized by its needle-like crystalline morphology and pH-dependent solubility profile, appearing as a white to faintly yellow powder with specified solubility of 25 mg/mL in 1 M NaOH . Unlike the free acid form, Sodium Urate exhibits distinct physicochemical behavior in biological systems, including unique phase stability above pH 6 and a solubility minimum at physiological pH (~7.7 at 37°C), which directly underpins its critical role in MSU crystal deposition diseases [2].

Why Sodium Urate Cannot Be Substituted


Substituting Sodium Urate (CAS 1198-77-2) with generic uric acid or other urate salts such as potassium urate introduces critical experimental variability that compromises reproducibility and biological relevance. The physicochemical properties of Sodium Urate—including its unique solubility minimum at pH 7.7 at 37°C [1], its distinct phase stability behavior above pH 6 [2], and its specific capacity to activate the NLRP3 inflammasome in a crystal morphology-dependent manner [3]—are not replicated by uric acid (which exhibits exponential solubility increase with pH) or by potassium urate (which displays an inverse solubility relationship with potassium concentration [4]). These differences directly impact crystallization kinetics, inflammatory potency in cellular and animal models, and the fidelity of disease modeling for gout and hyperuricemia research. The quantitative evidence presented below demonstrates that only Sodium Urate (MSU) provides the scientifically validated reference standard required for reproducible studies of crystal-induced inflammation and urate solubility equilibria.

Sodium Urate Quantitative Differentiation Evidence


Solubility Minimum at Physiological pH

Sodium Urate demonstrates a fundamentally different pH-dependent solubility profile compared to uric acid. While uric acid solubility increases exponentially with rising pH, the solubility of Sodium Urate exhibits a characteristic inverted V-shaped curve with a minimum near pH 7.7 at 37°C [1][2]. This minimum solubility at physiological pH is a critical determinant of MSU crystal deposition in vivo and cannot be predicted or replicated using uric acid as a surrogate compound .

Urate solubility Physicochemical characterization Crystallization thermodynamics

Temperature-Sensitive Solubility Reduction

The solubility of Sodium Urate is highly temperature-sensitive within the physiologically relevant range. Quantitative measurements demonstrate that Sodium Urate solubility decreases from 6.8 mg/dL to 6.0 mg/dL when temperature is reduced from 37°C to 35°C, representing an 11.8% reduction over a 2°C interval [1]. This steep temperature dependence is not observed to the same degree with uric acid and provides a mechanistic basis for the preferential deposition of MSU crystals in cooler peripheral joints (e.g., the first metatarsophalangeal joint) [2].

Temperature-dependent solubility Gout pathophysiology Crystallization kinetics

Phase Stability vs. Uric Acid

In solutions containing physiological sodium concentrations, Sodium Urate (NaU) is the thermodynamically stable solid phase at pH greater than 6, while uric acid is the stable phase below this pH threshold [1]. This phase boundary has been experimentally verified: when uric acid is placed in sodium-containing solutions at pH > 6, it rapidly transforms to Sodium Urate [1]. This compound-specific phase behavior has direct clinical relevance, as it explains the formation of Sodium Urate-containing renal calculi in patients with hyperuricosuria and alkaline urine [2].

Phase stability Urolithiasis Crystallization thermodynamics

Crystal Morphology and IL-1β Production

The pro-inflammatory potency of Sodium Urate crystals is not uniform but critically depends on crystal morphology. A systematic comparison of MSU crystal preparations revealed that crystals prepared by acid titration (length 126.83 ± 6.31 μm) induced distinct inflammatory responses compared to those prepared by alkali titration (94.83 ± 6.62 μm) or neutralization methods (87.83 ± 6.97 μm), with statistically significant differences (p < 0.05) [1]. Furthermore, engineered MSU crystals with medium-sized long aspect ratio (LAR) morphology induce more prominent IL-1β production in vitro due to enhanced cellular uptake and mitochondrial ROS generation [2]. This size- and shape-dependent activity is a defining characteristic of Sodium Urate that distinguishes it from soluble urate salts and other crystalline materials [3].

Crystal morphology Inflammasome activation Pro-inflammatory potency

NLRP3 Inflammasome Activation

Sodium Urate crystals are established as a canonical and highly selective activator of the NLRP3/NALP3 inflammasome, stimulating caspase-1 activation and resulting in quantifiable production of active IL-1β and IL-18 . This activity has been validated in both in vitro and in vivo systems, with MSU crystals demonstrating consistent activation across multiple cell types including human primary monocytes, macrophages, and fibroblast-like synoviocytes [1]. The MSU-induced IL-1β response is reproducible and dose-dependent, making Sodium Urate the reference standard inflammasome activator for screening NLRP3 inhibitors and studying crystal-induced inflammation pathways [2].

NLRP3 inflammasome IL-1β Cellular assay validation

Methylxanthine Inhibition of Crystallization

In a comparative crystallization assay evaluating the effect of methylxanthines on different urate salts, 7-methylxanthine at a concentration of 25 mg/L totally prevented the crystallization of Sodium Urate at an initial urate concentration of 2.38 × 10⁻³ M (400 mg/L) under conditions mimicking synovial fluid [1]. While 7-methylxanthine (16.61-49.84 mg/L) inhibited crystallization of all urates tested, the greatest inhibitory effect was observed for Sodium Urate compared to potassium urate and ammonium urate [1]. This differential sensitivity highlights that crystallization behavior and pharmacological modulation are salt-specific and cannot be generalized across urate compounds.

Crystallization inhibition Methylxanthine Drug screening

Sodium Urate Validated Research Applications


NLRP3 Inflammasome Activation and IL-1β Assays

Sodium Urate (MSU crystals) is the reference standard particulate activator for NLRP3 inflammasome studies. Procurement of this compound is indicated when the experimental objective requires reproducible, dose-dependent IL-1β production for screening NLRP3 pathway inhibitors, validating inflammasome-targeting therapeutics, or studying crystal-induced inflammatory signaling. The validated activity of MSU in both cell-based assays (THP-1 cells, human primary monocytes, bone marrow-derived macrophages) and in vivo models (subcutaneous air pouch, intra-articular injection) ensures that results can be benchmarked against the extensive published literature [1][2]. Selection of MSU with characterized crystal morphology is recommended, as length (87-127 μm) and aspect ratio directly influence IL-1β production magnitude [3].

Gout and Crystal-Induced Arthritis Modeling

Sodium Urate is the essential disease-initiating agent for establishing acute and chronic gout models in experimental animals. Standardized protocols involve intra-articular injection of MSU crystals into joint cavities (e.g., ankle, knee) or injection into subcutaneous air pouches to induce a sterile inflammatory response that mimics clinical gout flares [1]. For hyperuricemia-gout combination models, Sodium Urate injection is preceded by uricase inhibitor (potassium oxonate) administration to elevate serum urate levels, creating a more clinically relevant disease phenotype [2]. The temperature-dependent solubility of Sodium Urate (11.8% reduction from 37°C to 35°C) directly supports the use of peripheral joint injection sites to model preferential crystal deposition [3].

Urate Solubility and Crystallization Studies

Sodium Urate is the required compound for any experimental system designed to measure urate solubility, supersaturation, or crystallization kinetics under physiological or pathophysiological conditions. The unique solubility profile of Sodium Urate—characterized by a minimum at pH 7.7 at 37°C and phase stability above pH 6—cannot be replicated using uric acid, which exhibits opposite pH-dependent solubility behavior [1][2]. Procurement of high-purity Sodium Urate (>98% by HPLC) with specified solubility in 1 M NaOH (25 mg/mL) ensures reproducibility in crystallization assays, particularly when evaluating the effects of temperature, pH, ionic strength, and biological macromolecules on MSU crystal nucleation and growth [3].

Renal Calculi and Urolithiasis Studies

For investigations into the pathogenesis of urate-containing urinary stones, Sodium Urate is the appropriate test compound due to its established role as the stable solid phase at urinary pH > 6 and its capacity to promote calcium oxalate precipitation [1]. The differential crystallization behavior of Sodium Urate compared to potassium urate and ammonium urate—specifically its greater sensitivity to inhibition by 7-methylxanthine at 25 mg/L—makes Sodium Urate procurement essential for studies evaluating pharmacological interventions for urolithiasis [2]. The compound's defined solubility in urine-mimetic buffers provides a validated platform for supersaturation calculations and nucleation studies [3].

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